molecular formula C6H6ClN3 B190126 1H-Imidazo[1,2-b]pyrazole, 7-chloro-6-methyl- CAS No. 197356-54-0

1H-Imidazo[1,2-b]pyrazole, 7-chloro-6-methyl-

Cat. No.: B190126
CAS No.: 197356-54-0
M. Wt: 155.58 g/mol
InChI Key: PJHPUHKATDRQPF-UHFFFAOYSA-N
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Description

1H-Imidazo[1,2-b]pyrazole, 7-chloro-6-methyl- is a heterocyclic compound that belongs to the imidazo[1,2-b]pyrazole family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of chlorine and methyl groups in the structure can influence the compound’s reactivity and biological properties.

Scientific Research Applications

1H-Imidazo[1,2-b]pyrazole, 7-chloro-6-methyl- has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of drugs with potential antimicrobial, anticancer, and anti-inflammatory properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazo[1,2-b]pyrazole, 7-chloro-6-methyl- typically involves the cyclization of appropriate precursors. One common method is the condensation of 4-chloro-3-methyl-1H-pyrazole-5-carboxaldehyde with formamide under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate cyclization and formation of the imidazo[1,2-b]pyrazole ring.

Industrial Production Methods

In an industrial setting, the production of 1H-Imidazo[1,2-b]pyrazole, 7-chloro-6-methyl- may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazo[1,2-b]pyrazole, 7-chloro-6-methyl- can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The imidazo[1,2-b]pyrazole ring can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a corresponding oxide.

Mechanism of Action

The mechanism of action of 1H-Imidazo[1,2-b]pyrazole, 7-chloro-6-methyl- involves its interaction with specific molecular targets. The chlorine and methyl groups can influence the binding affinity and selectivity of the compound towards these targets. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Imidazo[1,2-a]pyridines
  • Imidazo[1,2-a]pyrimidines
  • Pyrazoloquinolines

Uniqueness

1H-Imidazo[1,2-b]pyrazole, 7-chloro-6-methyl- is unique due to the presence of both chlorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable scaffold in drug discovery and development.

Properties

IUPAC Name

7-chloro-6-methyl-5H-imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3/c1-4-5(7)6-8-2-3-10(6)9-4/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHPUHKATDRQPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC=CN2N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197356-54-0
Record name 7-chloro-6-methyl-1H-pyrazolo[1,5-a]imidazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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